

# Independent Analysis of THRIVE-AA1 and THRIVE-AA2 Trials for Alopecia Areata

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |  |  |  |
|----------------------|----------------|-----------|--|--|--|
| Compound Name:       | Deuruxolitinib |           |  |  |  |
| Cat. No.:            | B3181904       | Get Quote |  |  |  |

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides an objective comparison of the pivotal THRIVE-AA1 and THRIVE-AA2 clinical trial results for **deuruxolitinib** (formerly CTP-543) in the treatment of moderate to severe alopecia areata. The data presented is based on primary trial publications, pooled analyses, and open-label extension studies. It is important to note that as of late 2025, independent, peer-reviewed studies that replicate the findings of the THRIVE trials in new patient cohorts have not been identified in the available literature. The information herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development.

# Overview of Deuruxolitinib and the THRIVE Clinical Program

**Deuruxolitinib** is an oral, selective inhibitor of Janus kinase (JAK) 1 and JAK2.[1] The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is understood to be a critical component in the pathogenesis of alopecia areata, an autoimmune condition where the body's own immune cells attack hair follicles.[2][3] By inhibiting JAK1 and JAK2, **deuruxolitinib** modulates the signaling of cytokines that are implicated in the inflammatory response that leads to hair loss.[2][4]

The THRIVE-AA (Treatment of Hair Loss with Ruxolitinib In Alopecia Areata) clinical program, which includes the THRIVE-AA1 and THRIVE-AA2 Phase 3 trials, was designed to evaluate



the efficacy and safety of **deuruxolitinib** in adults with moderate to severe alopecia areata.[5] [6] The successful outcomes of these trials led to the FDA approval of **deuruxolitinib** as a treatment for this condition.[7][8]

# **Efficacy Data from THRIVE-AA1 and THRIVE-AA2**

The primary efficacy endpoint in both trials was the proportion of patients achieving a Severity of Alopecia Tool (SALT) score of 20 or less at week 24, which indicates 20% or less scalp hair loss.[5]

Table 1: Primary and Key Secondary Efficacy Endpoints at Week 24

| Endpoint                                                                                           | THRIVE-AA1[5] | THRIVE-AA2[9] | Pooled<br>Analysis[10] |
|----------------------------------------------------------------------------------------------------|---------------|---------------|------------------------|
| SALT Score ≤ 20                                                                                    |               |               |                        |
| Placebo                                                                                            | 0.8%          | 0.8%          | 0.8%                   |
| 8 mg Twice Daily                                                                                   | 29.6%         | 33.0%         | 31.0%                  |
| 12 mg Twice Daily                                                                                  | 41.5%         | 38.3%         | 40.3%                  |
| SALT Score ≤ 10                                                                                    |               |               |                        |
| Placebo                                                                                            | 0%            | 0%            | 0%                     |
| 8 mg Twice Daily                                                                                   | 21%           | 21%           | 22.5%                  |
| 12 mg Twice Daily                                                                                  | 35%           | 35%           | 31.6%                  |
| Satisfaction of Hair<br>Patient-Reported<br>Outcome (SPRO) -<br>"Satisfied" or "Very<br>Satisfied" |               |               |                        |
| Placebo                                                                                            | 4.7%          | 2%            | -                      |
| 8 mg Twice Daily                                                                                   | 42.1%         | 47%           | -                      |
| 12 mg Twice Daily                                                                                  | 53.0%         | 52%           | -                      |



Note: The pooled analysis data may have slight variations in patient numbers and reported percentages based on the specific analysis presented.

Long-term open-label extension studies have provided further insights into the sustained efficacy of **deuruxolitinib**. In one analysis, 32.6% of patients receiving the 8 mg twice-daily dose achieved a SALT score of 20 or less at week 24, and this proportion increased to 76.6% by week 68 in an "as observed" analysis.[9][11]

## **Safety and Tolerability**

A pooled safety analysis of the THRIVE-AA1 and THRIVE-AA2 trials indicated that **deuruxolitinib** was generally well-tolerated.[10] The majority of treatment-emergent adverse events (TEAEs) were mild to moderate in severity.[8][10]

**Table 2: Common Treatment-Emergent Adverse Events** 

(≥5% in any group)[6]

| Adverse Event                      | Placebo | 8 mg Twice Daily | 12 mg Twice Daily |
|------------------------------------|---------|------------------|-------------------|
| COVID-19 Infection                 | Present | Present          | Present           |
| Nasopharyngitis                    | 6.7%    | 8.1%             | Present           |
| Increased Blood<br>Creatine Kinase | Present | Present          | Present           |
| Acne                               | 4.3%    | 10%              | Present           |
| Headache                           | 9.4%    | 12.4%            | Present           |

Note: Specific percentages for all events across all groups were not consistently available in the provided search results. "Present" indicates the event was reported as a common adverse event in the trials.

Importantly, no cases of pulmonary embolism or deep vein thrombosis were observed during the 24-week trials.[6]

# **Experimental Protocols**



#### **Study Design**

The THRIVE-AA1 and THRIVE-AA2 trials were randomized, double-blind, placebo-controlled, Phase 3 studies.[5][8]

### **Participant Population**

The trials enrolled adults aged 18 to 65 with a diagnosis of moderate to severe alopecia areata, defined by a SALT score of 50 or greater (indicating at least 50% scalp hair loss).[5][6]

#### **Treatment Regimen**

Participants were randomized to receive one of the following for 24 weeks:

- Deuruxolitinib 8 mg twice daily
- Deuruxolitinib 12 mg twice daily
- Placebo twice daily[5][8]

## **Endpoints**

- Primary Endpoint: The proportion of patients with a SALT score of ≤20 at week 24.[5]
- Key Secondary Endpoints: Included the proportion of patients achieving a SALT score of ≤10 at week 24 and the percentage of responders on the Satisfaction of Hair Patient-Reported Outcome (SPRO) scale at week 24.[5]

# Visualizing the Mechanism and Workflow Deuruxolitinib's Mechanism of Action in Alopecia Areata

The following diagram illustrates the simplified signaling pathway that **deuruxolitinib** targets. In alopecia areata, cytokines such as interferon-gamma (IFN-y) and interleukins signal through the JAK-STAT pathway, leading to an inflammatory attack on hair follicles. **Deuruxolitinib** inhibits JAK1 and JAK2, thereby interrupting this signaling cascade.





Click to download full resolution via product page





Caption: Simplified JAK-STAT signaling pathway in alopecia areata and the inhibitory action of **deuruxolitinib**.

#### **THRIVE-AA Trial Workflow**

The diagram below outlines the general workflow for a participant in the THRIVE-AA1 and THRIVE-AA2 trials.





Click to download full resolution via product page



Caption: High-level overview of the patient journey through the THRIVE-AA Phase 3 clinical trials.

#### Conclusion

The THRIVE-AA1 and THRIVE-AA2 trials have established **deuruxolitinib** as an effective treatment for adults with moderate to severe alopecia areata, demonstrating statistically significant and clinically meaningful hair regrowth compared to placebo. The safety profile appears favorable and consistent with other oral JAK inhibitors.[11][12] While long-term extension studies provide evidence of durable response, the scientific community would benefit from independent validation studies to further solidify these findings in real-world clinical settings. Researchers and clinicians should continue to monitor for long-term safety data and the potential for recurrence after treatment cessation.[12]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. An overview of JAK/STAT pathways and JAK inhibition in alopecia areata PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Research Portal [iro.uiowa.edu]
- 4. Mechanism of Action (MOA) | LEQSELVI™ (deuruxolitinib) [leqselvihcp.com]
- 5. Efficacy and safety of deuruxolitinib, an oral selective Janus kinase inhibitor, in adults with alopecia areata: Results from the Phase 3 randomized, controlled trial (THRIVE-AA1) PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Late-Breaking Phase 3 Data at AAD 2023 Show Oral Investigational Medicine Deuruxolitinib Significantly Improved Scalp Hair Regrowth in Alopecia Areata BioSpace [biospace.com]
- 7. jclinical.org [jclinical.org]
- 8. ajmc.com [ajmc.com]



- 9. Deuruxolitinib Shows Efficacy in Adults with Severe Alopecia Areata -PracticalDermatology [practicaldermatology.com]
- 10. ajmc.com [ajmc.com]
- 11. medcentral.com [medcentral.com]
- 12. ajmc.com [ajmc.com]
- To cite this document: BenchChem. [Independent Analysis of THRIVE-AA1 and THRIVE-AA2 Trials for Alopecia Areata]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3181904#independent-validation-of-thrive-aa1-and-thrive-aa2-trial-results]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com